1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound with a molecular formula of C18H20N2O4 This compound features a benzodioxole ring fused with a piperazine ring, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol.
Substitution Reaction: The methoxyphenyl group is introduced through a substitution reaction using 4-methoxyphenyl chloride.
Coupling Reaction: Finally, the benzodioxole and piperazine rings are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxol-5-yl[4-(4-bromophenyl)piperazin-1-yl]methanone
- 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone
- 1,3-Benzodioxol-5-yl[4-(4-fluorophenyl)piperazin-1-yl]methanone
Uniqueness
1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone is unique due to the presence of the methoxy group, which can influence its pharmacological properties and reactivity. This substitution can affect the compound’s binding affinity to receptors and its overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-5-3-15(4-6-16)20-8-10-21(11-9-20)19(22)14-2-7-17-18(12-14)25-13-24-17/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVRVUUEKLDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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